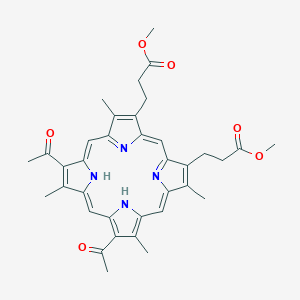

2,4 Diacetyl deuteroporphyrin IX dimethyl ester

Übersicht

Beschreibung

2,4 Diacetyl deuteroporphyrin IX dimethyl ester is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a derivative of deuteroporphyrin IX, a type of porphyrin, which are organic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis . This compound is characterized by its orange to reddish-brown powder or crystalline solid appearance and its good solubility in organic solvents such as chloroform, dimethyl ether, and methanol .

Vorbereitungsmethoden

The preparation of 2,4 Diacetyl deuteroporphyrin IX dimethyl ester generally involves multi-step organic synthesis reactions. The synthetic route typically includes the synthesis of porphyrin, followed by esterification reactions to introduce the desired functional groups . Specific details of the preparation methods can be found in related research literature or patents . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2,4 Diacetyl deuteroporphyrin IX dimethyl ester undergoes various types of chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Substitution reactions may involve reagents such as halogens or other nucleophiles.

Esterification: The compound can participate in esterification reactions to form different ester derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy (PDT)

Overview:

Photodynamic therapy is a treatment that utilizes light-activated compounds to produce reactive oxygen species (ROS) that can destroy cancer cells. 2,4-Diacetyl deuteroporphyrin IX dimethyl ester is particularly notable for its effectiveness as a photosensitizer in PDT.

Mechanism:

- Upon exposure to specific wavelengths of light, the compound absorbs energy and transitions to an excited state.

- This state facilitates the production of ROS, which can induce apoptosis in targeted cells.

Case Studies:

- Cancer Treatment: Research has indicated that this compound can effectively target various tumors when combined with laser therapy, leading to significant tumor reduction in preclinical models.

- Dermatological Applications: Studies have shown promising results in treating skin lesions and precancerous conditions using PDT with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Overview:

The incorporation of deuterium atoms into the molecular structure of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester enhances its utility in NMR spectroscopy.

Applications:

- Structural Analysis: The isotopic labeling allows for improved resolution and clarity in NMR spectra, facilitating the study of complex biological systems.

- Metalloporphyrin Interactions: Researchers utilize this compound to investigate the binding dynamics between porphyrins and metal ions, providing insights into metalloporphyrin formation and function.

Research Findings:

- Studies have demonstrated that the deuterated form exhibits distinct NMR signatures compared to its non-deuterated counterparts, allowing for more precise tracking of molecular interactions.

Biological Interaction Studies

Overview:

2,4-Diacetyl deuteroporphyrin IX dimethyl ester serves as a model compound for studying interactions between porphyrins and biomolecules.

Applications:

- Protein Binding Studies: The compound can be employed to probe interactions between proteins and porphyrins using NMR techniques, elucidating mechanisms regulating porphyrin metabolism.

- Disease Diagnosis: Disruptions in porphyrin metabolism are linked to various diseases. This compound may be used to develop NMR-based assays for identifying porphyrin-related pathologies.

Wirkmechanismus

The mechanism of action of 2,4 Diacetyl deuteroporphyrin IX dimethyl ester involves its interaction with molecular targets such as metal ions and proteins. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, which can induce cell death in cancer cells . The molecular pathways involved include the activation of oxidative stress pathways and the induction of apoptosis.

Vergleich Mit ähnlichen Verbindungen

2,4 Diacetyl deuteroporphyrin IX dimethyl ester can be compared with other similar compounds, such as:

Protoporphyrin IX: Another type of porphyrin used in similar applications but with different functional groups.

Hematoporphyrin: A porphyrin derivative used in photodynamic therapy with different photophysical properties.

Uroporphyrin: A porphyrin compound with different solubility and stability characteristics.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and photophysical properties, making it suitable for specific research and industrial applications .

Biologische Aktivität

2,4-Diacetyl deuteroporphyrin IX dimethyl ester (DADP) is a synthetic porphyrin derivative that exhibits significant biological activity, particularly in the fields of photodynamic therapy (PDT), catalysis, and molecular recognition. This article details its biological properties, synthesis methods, and applications supported by relevant research findings.

Chemical Structure:

- Molecular Formula: C36H39N4O6

- Molecular Weight: 623.72 g/mol

- Density: 1.233 g/cm³

- Solubility: Partly soluble in water and polar organic solvents excluding alcohols .

Synthesis Methods:

DADP can be synthesized through several methods:

- Oxidative Cyclization: Involves constructing the porphyrin macrocycle from pyrrole precursors.

- Electrophilic Substitution: Allows for the introduction of substituents on the porphyrin ring.

- Palladium-Catalyzed Coupling Reactions: Enables the functionalization of the porphyrin periphery.

Photodynamic Therapy (PDT)

DADP has been extensively studied for its potential as a photosensitizer in PDT:

- Mechanism: Upon light irradiation, DADP transitions from a singlet to a triplet excited state, generating reactive oxygen species (ROS), particularly singlet oxygen, which induces cytotoxic effects on targeted cells .

- Case Study: Research indicates that DADP's efficacy in PDT is influenced by its cellular uptake and localization within cancer cells, making it a promising candidate for targeted cancer therapies .

Catalytic Properties

DADP also serves as a valuable catalyst in various chemical reactions:

- Metal Coordination: DADP can coordinate with metal ions to mimic metalloproteins, enhancing catalytic activity. For example, cobalt(II)-DADP complexes have shown potential in catalyzing oxidation reactions similar to cytochrome P450 enzymes .

- Application in Myoglobin Models: Engineered myoglobins incorporating DADP have been used to create efficient biocatalysts for asymmetric cyclopropanation reactions with high selectivity .

Molecular Recognition

DADP's structure allows it to interact selectively with biomolecules:

- DNA and Protein Interaction: The arrangement of functional groups on DADP facilitates specific interactions with nucleic acids and proteins, influencing biological processes such as cellular uptake and localization .

- Research Findings: Studies have demonstrated that modifications to DADP can enhance its binding affinity to target biomolecules, providing insights into its role as a molecular probe in biological systems .

Comparative Analysis of Biological Activities

Eigenschaften

IUPAC Name |

methyl 3-[(13Z)-8-acetyl-13-(1-hydroxyethylidene)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-23H-porphyrin-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N4O6/c1-17-23(9-11-33(43)45-7)29-16-30-24(10-12-34(44)46-8)18(2)26(38-30)14-31-36(22(6)42)20(4)28(40-31)15-32-35(21(5)41)19(3)27(39-32)13-25(17)37-29/h13-16,40,42H,9-12H2,1-8H3/b25-13?,30-16?,31-14?,32-15?,36-22- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXOKWVEHMQDLZ-UQOVXMQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC1=CC3=NC(=CC4=C(C(=C(C)O)C(=CC5=NC(=C2)C(=C5C)CCC(=O)OC)N4)C)C(=C3C)C(=O)C)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=NC1=CC3=NC(=CC4=C(/C(=C(\C)/O)/C(=CC5=NC(=C2)C(=C5C)CCC(=O)OC)N4)C)C(=C3C)C(=O)C)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201128508 | |

| Record name | 2,18-Dimethyl 7,12-diacetyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201128508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10591-31-8 | |

| Record name | NSC19439 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,18-Dimethyl 7,12-diacetyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201128508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.